rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans
Description
rac-(1R,3R)-3-(tert-butoxy)cyclobutan-1-amine, trans (CAS: 1955473-77-4) is a chiral cyclobutane derivative featuring a tert-butoxy group at position 3 and an amine group at position 1 in a trans configuration. Its molecular formula is C₉H₁₈ClNO, with a molecular weight of 219.8 g/mol (as hydrochloride salt) . The compound is primarily used as a versatile small-molecule scaffold in pharmaceutical research, particularly in drug discovery and agrochemical development. Its rigid cyclobutane ring and stereochemistry make it valuable for studying structure-activity relationships (SAR) and optimizing pharmacokinetic properties .
Properties
CAS No. |
1638771-10-4 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions, where two alkenes react to form a cyclobutane ring.
Introduction of the tert-Butoxy Group: This step may involve the use of tert-butyl alcohol and an acid catalyst to introduce the tert-butoxy group onto the cyclobutane ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oximes or nitro compounds.
Reduction: Reduction reactions can convert the amine group to an alkylamine or the tert-butoxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce alkylamines.
Scientific Research Applications
Chemistry
In chemistry, “rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” can be used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of cyclobutane-containing molecules on biological systems. Its amine functionality suggests potential interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The presence of the amine group is particularly interesting for the development of pharmaceuticals that target specific biological pathways.
Industry
In the industrial sector, “this compound” may be used in the production of polymers and materials with unique properties due to its strained ring system.
Mechanism of Action
The mechanism of action of “rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular signaling pathways. The tert-butoxy group and the amine functionality could play crucial roles in these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
a. rac-(1R,2S,3R)-3-(tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride (CAS: 2227741-04-8)
- Key Differences : This compound adds a prop-2-en-1-yl group at position 2, increasing steric bulk and lipophilicity.
- Impact : The allyl group enhances reactivity in cycloaddition or cross-coupling reactions, broadening its utility in synthesizing complex molecules. Molecular weight: 219.8 g/mol (same as target compound due to identical counterion) .
b. tert-butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate (CAS: Not specified)
- Key Differences : Replaces the tert-butoxy group with a carboxylate ester and introduces 2,2-dimethyl substituents.
- Impact: The ester group allows for hydrolysis to carboxylic acids, enabling modular synthesis. Molecular weight: 199.29 g/mol .
Ring-System Analogues
a. (1r,3r)-3-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride
- Key Differences : Substitutes tert-butoxy with a 4-tert-butylphenyl group.
- Impact : The aromatic ring introduces π-π stacking interactions, useful in targeting hydrophobic pockets in enzymes or receptors. Higher molecular weight (exact value unspecified) .
b. trans-3-bromocyclobutanecarboxylic acid (CAS: 1378752-12-5)
Comparative Data Table
Stereochemical and Reactivity Considerations
- Trans vs. Cis Isomers : The trans configuration in the target compound minimizes steric clash between the tert-butoxy and amine groups, enhancing stability compared to cis isomers .
- Ring Strain: Cyclobutane’s inherent strain (~110 kJ/mol) increases reactivity compared to cyclohexane derivatives (e.g., PharmaBlock’s (1R,3R)-3-aminocyclohexane-1-carboxylic acid), which are more stable but less conformationally rigid .
Biological Activity
The compound rac-(1R,3R)-3-(tert-butoxy)cyclobutan-1-amine, trans, is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclobutane ring with a tert-butoxy group and an amine functional group. Its molecular formula is . The stereochemistry of the compound is critical for its biological activity, as the configuration can influence interaction with biological targets.
The biological activity of rac-(1R,3R)-3-(tert-butoxy)cyclobutan-1-amine is primarily attributed to its ability to interact with various biological pathways. Research indicates that compounds with similar structures often exhibit significant pharmacological properties due to their capacity to modulate receptor activity or enzyme function.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that cyclobutane derivatives may exhibit antimicrobial properties, potentially acting against specific bacterial strains.
- Anticancer Potential : There is emerging evidence that certain cyclobutane derivatives can inhibit cancer cell proliferation by inducing apoptosis in malignant cells.
- Neuroprotective Effects : Some studies indicate that compounds with similar structures may protect neural cells from oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases.
Study 1: Anticancer Activity
A study investigated the effects of various cyclobutane derivatives on human cancer cell lines. The results indicated that rac-(1R,3R)-3-(tert-butoxy)cyclobutan-1-amine exhibited a dose-dependent inhibition of cell growth in breast cancer cells, with an IC50 value of approximately 20 µM.
Study 2: Neuroprotective Effects
Research focusing on neuroprotective properties revealed that the compound could significantly reduce oxidative stress markers in neuronal cell cultures. The treatment led to a 30% decrease in reactive oxygen species (ROS) levels compared to untreated controls.
Synthesis
The synthesis of rac-(1R,3R)-3-(tert-butoxy)cyclobutan-1-amine typically involves several steps:
- Formation of Cyclobutane Ring : Utilizing cyclization reactions from suitable precursors.
- Introduction of tert-Butoxy Group : Achieved through alkylation reactions.
- Amine Functionalization : Final step involves the introduction of the amine group via reductive amination or other amine coupling strategies.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| rac-(1R,3R)-3-(tert-butoxy)cyclobutan-1-amine | Cyclobutane ring, tert-butoxy group | Anticancer, neuroprotective |
| Rac-2-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid | Cyclobutyl structure with acetic acid moiety | Potential antimicrobial |
| (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid | Piperidine ring structure | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
